molecular formula C21H17NO2 B14743402 1,2-Diphenyl-2-phenylmethoxyiminoethanone CAS No. 5344-75-2

1,2-Diphenyl-2-phenylmethoxyiminoethanone

Cat. No.: B14743402
CAS No.: 5344-75-2
M. Wt: 315.4 g/mol
InChI Key: STPVFPULFIBVFB-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-phenylmethoxyiminoethanone is an organic compound with a complex structure characterized by the presence of multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-2-phenylmethoxyiminoethanone typically involves the reaction of benzoin with a substituted aniline, followed by oxidation. For example, the reaction of benzoin with p-substituted aniline in the presence of an oxidizing agent like chromium trioxide and triethylamine in chloroform yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2-phenylmethoxyiminoethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, hydrogen peroxide, and other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, acetonitrile, and other organic solvents.

Major Products Formed

    Oxidation: Products such as benzophenone and other oxidized derivatives.

    Reduction: Reduced forms of the original compound, often with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Diphenyl-2-phenylmethoxyiminoethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2-phenylmethoxyiminoethanone involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex . This intermediate then undergoes further transformations, resulting in the final product. The specific pathways and molecular targets depend on the reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-2-phenylmethoxyiminoethanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its multiple phenyl groups provide stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

5344-75-2

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

1,2-diphenyl-2-phenylmethoxyiminoethanone

InChI

InChI=1S/C21H17NO2/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-24-16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

STPVFPULFIBVFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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